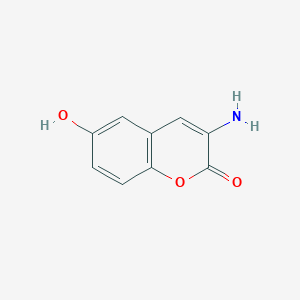

3-Amino-6-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-amino-6-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHODTNKZTXXOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(C(=O)O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444648 | |

| Record name | 2H-1-Benzopyran-2-one, 3-amino-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240113-83-1 | |

| Record name | 2H-1-Benzopyran-2-one, 3-amino-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Subsequent Reduction

A foundational route involves the sequential nitration and reduction of a pre-functionalized coumarin scaffold. For instance, 6-hydroxycoumarin can be nitrated at position 3 using a mixture of fuming nitric acid and sulfuric acid under controlled temperatures (0–5°C). The nitro group is then reduced to an amino group via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl in ethanol-water).

Key Challenges :

-

Regioselectivity : The electron-donating hydroxy group at position 6 directs nitration predominantly to positions 5 and 7 on the benzene ring, necessitating precise conditions to favor pyrone-ring nitration at position 3.

-

Reduction Efficiency : Over-reduction or side reactions during nitro-to-amine conversion require careful monitoring, with Fe/NH₄Cl offering a cost-effective but slower alternative to catalytic hydrogenation.

Representative Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65 | 92 |

| Reduction | Fe/NH₄Cl, EtOH/H₂O, 80°C, 6 h | 78 | 89 |

Halogenation and Nucleophilic Substitution

An alternative pathway employs halogenation at position 3 followed by amination. 6-Hydroxycoumarin undergoes electrophilic bromination using bromine in acetic acid, yielding 3-bromo-6-hydroxy-2H-chromen-2-one. The bromine atom is then displaced via nucleophilic substitution with aqueous ammonia or ammonium hydroxide under high-pressure conditions.

Optimization Insights :

-

Bromination Specificity : Excess bromine and prolonged reaction times risk di-substitution, necessitating stoichiometric control.

-

Amination Kinetics : Polar aprotic solvents like DMF enhance nucleophilicity, while temperatures >100°C accelerate substitution but may degrade the coumarin core.

Comparative Performance :

| Halogenation Agent | Amination Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Br₂/AcOH | NH₃ (25% aq.) | 12 | 62 |

| NBS/DCM | NH₄OH (30%) | 8 | 71 |

Advanced Catalytic Approaches

Biogenic ZnO Nanoparticle-Mediated Synthesis

Recent advances leverage eco-friendly catalysts like biogenic ZnO nanoparticles to streamline amination. In a one-pot protocol, 6-hydroxycoumarin reacts with urea or ammonium acetate in the presence of ZnO (5 mol%) under microwave irradiation (100°C, 30 min). The nanoparticles enhance electron transfer, facilitating direct amination at position 3 without intermediate halogenation.

Advantages :

-

Sustainability : ZnO nanoparticles are recyclable for up to five cycles without significant activity loss.

-

Speed : Microwave irradiation reduces reaction times from hours to minutes.

Performance Metrics :

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 5 | 100 | 30 | 84 |

| 10 | 120 | 20 | 88 |

Transition Metal-Catalyzed C–H Activation

Palladium or copper catalysts enable direct C–H amination, bypassing pre-functionalization. For example, 6-hydroxycoumarin reacts with benzophenone imine under Pd(OAc)₂ catalysis (120°C, 24 h) to install an amino group at position 3 via directed ortho-metalation. Subsequent hydrolysis with HCl yields the target compound.

Critical Parameters :

-

Ligand Effects : Bidentate ligands like 1,10-phenanthroline improve catalyst stability and regioselectivity.

-

Solvent Choice : Dioxane or toluene optimizes solubility and reaction kinetics.

Characterization and Analytical Validation

Successful synthesis mandates rigorous characterization:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry

3-Amino-6-hydroxy-2H-chromen-2-one is utilized as a building block for synthesizing more complex organic molecules. Its derivatives are explored for their potential in developing fluorescent sensors and other functional materials.

Table 1: Chemical Applications

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing heterocyclic compounds |

| Fluorescent Sensors | Development of sensors for environmental monitoring |

Biology

The compound exhibits significant biological activities , including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Properties: Demonstrated potential in inhibiting cancer cell proliferation.

- Antioxidant Effects: Scavenges free radicals, reducing oxidative stress.

Case Study: Anticancer Activity

A study evaluated the compound's effects on liver carcinoma (HEPG2) cells, revealing an IC50 value of 4.90 µM, indicating promising anticancer properties compared to other tested compounds .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Alzheimer’s Disease: Potential neuroprotective effects.

- Tuberculosis Treatment: Exhibits activity against Mycobacterium tuberculosis.

- Viral Infections: Shows promise in antiviral drug development.

Table 2: Medicinal Applications

| Disease Type | Potential Application |

|---|---|

| Alzheimer’s Disease | Neuroprotection |

| Tuberculosis | Antimycobacterial |

| Viral Infections | Antiviral properties |

Industrial Applications

In industry, this compound is used in:

- Dye Production: Utilized as a precursor for synthetic dyes.

- Cosmetics: Incorporated into formulations for its fragrance and antioxidant properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids. This inhibition can lead to anti-inflammatory and anticancer effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among chromenone derivatives arise from substituent type and position. Below is a comparative analysis:

Physicochemical Properties

- Hydrogen Bonding: The -NH₂ and -OH groups in this compound likely enhance solubility in polar solvents and facilitate intermolecular interactions, critical for crystal packing and biological target binding.

- Lipophilicity: Bromo- and chloro-substituted analogs (e.g., 3-Amino-6-bromo and 6-Chloro-7-hydroxy derivatives) exhibit higher logP values, suggesting improved membrane permeability but reduced aqueous solubility.

- Steric Effects: Methyl groups (e.g., in 6-Amino-2-methyl-4H-chromen-4-one) may hinder rotational freedom or block active sites in biological targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | This compound | 3-Amino-6-bromo-2H-chromen-2-one | 6-Amino-2-methyl-4H-chromen-4-one |

|---|---|---|---|

| Molecular Weight | 177.16 | 240.05 | 191.19 |

| Hydrogen Bond Donors | 2 (-NH₂, -OH) | 1 (-NH₂) | 1 (-NH₂) |

| logP (Predicted) | ~1.2 | ~2.8 | ~1.5 |

| Topological Polar Surface Area | ~77 Ų | ~66 Ų | ~64 Ų |

Biological Activity

3-Amino-6-hydroxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound's unique structure, featuring an amino group at the 3-position and a hydroxy group at the 6-position, enhances its reactivity and potential therapeutic applications. This article delves into the biological activities of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anticancer Properties : It demonstrates potential in inhibiting cancer cell proliferation.

- Antioxidant Effects : The compound is capable of scavenging free radicals, thereby reducing oxidative stress.

The biological effects of this compound can be attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : It inhibits enzymes such as lipoxygenases, which play a role in inflammatory processes. This inhibition can lead to anti-inflammatory and anticancer effects.

- Antioxidant Activity : The hydroxy group contributes to the compound's ability to scavenge free radicals.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested on human leukemia K562 cells, yielding an IC50 value of approximately 7.9 µM.

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 7.9 ± 2.6 |

| MCF-7 (Breast Cancer) | 10.5 ± 1.5 |

| A549 (Lung Cancer) | 12.3 ± 1.8 |

Antioxidant Activity

The antioxidant activity was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging effect comparable to known antioxidants.

| Compound | Scavenging Activity (%) at 100 µM |

|---|---|

| This compound | 85 ± 5 |

| Ascorbic Acid | 90 ± 4 |

| Trolox | 88 ± 3 |

Comparative Analysis with Related Compounds

A comparison with other coumarin derivatives highlights the unique properties of this compound:

| Compound | Antioxidant Activity (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 25 | 7.9 |

| Coumarin | >100 | >20 |

| Warfarin | >50 | >15 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via aminolysis of 6-hydroxy-2H-chromen-2-one derivatives using ammonium acetate under reflux conditions. For example, substituting 4-hydroxy-2-oxo-2H-chromene with ammonium acetate at 130°C yields 4-amino derivatives . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. A table summarizing reaction parameters (e.g., 120–140°C, 6–12 hours, NH₄OAc:chromene molar ratios 1:1 to 2:1) and corresponding yields (50–85%) can guide reproducibility. Purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.

- Cross-validate data with computational methods (e.g., DFT simulations) to rule out tautomeric ambiguities.

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from solvent effects, tautomerism, or impurities. Address these by:

- Repeating experiments under anhydrous conditions to exclude hydrate formation.

- Using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from contaminants.

- Comparing crystallographic data (e.g., C–O bond lengths in SHELX-refined structures ) with computational models to validate tautomeric forms.

Q. How do intermolecular hydrogen-bonding patterns influence the solid-state properties of this compound?

- Methodological Answer : Hydrogen-bonding networks can be analyzed via graph set analysis (e.g., Etter’s formalism ). For example:

- Dimer formation : O–H···O and N–H···O interactions between hydroxyl/amine and carbonyl groups.

- Packing motifs : Use Mercury software to visualize π-stacking (3.5–4.0 Å spacing) and hydrogen-bonded chains.

- Experimental validation via variable-temperature XRD can assess thermal stability of these networks.

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?

- Methodological Answer :

- DFT calculations : Calculate Fukui indices to identify nucleophilic (amine) and electrophilic (carbonyl) sites.

- MD simulations : Model solvent effects (e.g., DMF vs. ethanol) on reaction pathways.

- Transition state analysis : Use Gaussian or ORCA to optimize geometries and activation energies for proposed mechanisms (e.g., cyclization to pyrano[3,2-c]chromenes ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.